Product packaging for Sulfonamide-01(Cat. No.:)

Sulfonamide-01

Cat. No.: B10773212
M. Wt: 441.5 g/mol
InChI Key: IVIJZILSKWHMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonamide-01 is a synthetic sulfonamide-based compound designed for advanced biochemical and microbiological research. Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of susceptible bacteria. This targeted action makes it an invaluable tool for investigating bacterial resistance mechanisms, studying the dynamics of folate metabolism, and screening for novel antimicrobial agents. Researchers utilize this compound in in vitro assays to explore structure-activity relationships (SAR) within the sulfonamide class, to understand the basis of enzyme inhibition, and as a reference standard in analytical chemistry. This product is provided as a high-purity, characterized material to ensure reproducibility and reliability in your experimental findings. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O5S B10773212 Sulfonamide-01

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

6-[(2-ethoxyphenyl)-methylsulfamoyl]-4-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H23N3O5S/c1-4-12-23-22(27)17-14-24-18-11-10-15(13-16(18)21(17)26)31(28,29)25(3)19-8-6-7-9-20(19)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,23,27)(H,24,26)

InChI Key

IVIJZILSKWHMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Sulfonamide 01

Direct Synthesis Approaches

Direct approaches to sulfonamide synthesis typically involve the formation of the critical sulfur-nitrogen bond in a straightforward manner from readily available precursors. These methods are widely employed due to their efficiency and reliability.

Reaction of Sulfonyl Chloride with Amines

The most traditional and widely used method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net The versatility of this method allows for the synthesis of a wide range of sulfonamides by varying both the amine and sulfonyl chloride components. High yields are often achieved, particularly with reactive primary amines. cbijournal.com For example, the reaction of aniline (B41778) with benzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in the presence of pyridine as a base can result in a 100% yield. cbijournal.com N-silylated amines have also been shown to react efficiently with sulfonyl chlorides to produce sulfonamides in high yields, with the advantage that the trimethylsilyl (B98337) chloride byproduct can be easily removed. nih.gov

The reactivity of the amine nucleophile is a key factor; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The reaction is applicable to a broad scope of amines, including primary, secondary, and heterocyclic amines.

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

Amine Type Amine Sulfonyl Chloride Base/Conditions Yield Reference
Primary Aniline Benzenesulfonyl chloride Pyridine, 0-25 °C 100% cbijournal.com
Primary p-Toluidine Tosyl chloride Pyridine, 0-25 °C Quantitative cbijournal.com
Secondary Morpholine Benzenesulfonyl chloride N-(trimethylsilyl)morpholine, Acetonitrile, Reflux Quantitative nih.gov

Sulfonylation and N-Alkylation Tactics

Beyond the initial synthesis, the sulfonamide group can be further modified. N-alkylation of a primary or secondary sulfonamide is a common strategy to introduce structural diversity. organic-chemistry.org This can be achieved using various alkylating agents, such as alkyl halides or alcohols. acs.orgdnu.dp.ua The "borrowing hydrogen" (BH) approach, which utilizes alcohols as alkylating agents, is a green method that generates water as the only byproduct. acs.org This transformation can be catalyzed by earth-abundant first-row transition metals like manganese. acs.org For instance, a manganese(I) PNP pincer catalyst has been used for the efficient N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, achieving an average yield of 85% over 32 examples. acs.org

Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which notably proceeds without the need for an external catalyst. nih.gov This method is particularly effective for unsubstituted sulfonamides. nih.gov

Table 2: Examples of N-Alkylation of Sulfonamides

Sulfonamide Substrate Alkylating Agent Catalyst/Conditions Product Class Average Yield Reference
Aryl/Alkyl Sulfonamides Benzylic/Aliphatic Alcohols Mn(I) PNP Pincer Catalyst Mono-N-alkylated Sulfonamides 85% acs.org
p-Toluenesulfonamide Substituted Benzylic Alcohols Mn(I) PNP Pincer Catalyst Mono-N-alkylated Sulfonamides 84% acs.org
Unsubstituted Sulfonamides Trichloroacetimidates Toluene, Reflux N-alkyl Sulfonamides Good nih.gov

Indirect Synthesis Strategies and Precursor Chemistry

Indirect methods provide alternative pathways to sulfonamides, often by transforming related sulfur-containing functional groups or by constructing the core structure through more complex bond-forming strategies. These routes can be advantageous when direct methods are not feasible or when utilizing different starting materials.

Oxidation of Sulfenamides

A valuable indirect route to sulfonamides involves the oxidation of sulfenamide (B3320178) precursors. nih.gov Sulfenamides can be readily prepared from the reaction of amines and disulfides. nih.gov Subsequent oxidation transforms the sulfur atom to a higher oxidation state. For example, the oxidation of an aromatic sulfenamide with three equivalents of meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding sulfonamide in good yield. ucl.ac.uk This multi-step, one-pot process allows for the formation of N-unsubstituted sulfonamides from thiols through a sequence involving NH and O transfer, mediated by a hypervalent iodine reagent. nih.govnih.gov

Table 3: Oxidation of Sulfenamide Precursors

Precursor Oxidizing Agent/Conditions Product Yield Reference
Aromatic Sulfenamide 3 equiv. m-CPBA, DCM Aromatic Sulfonamide 58% ucl.ac.uk

Metal-Catalyzed Sulfonamidation

Transition metal catalysis has opened new avenues for sulfonamide synthesis, often under milder conditions and with broader functional group tolerance. researchgate.net Copper-catalyzed reactions are prominent in this area. organic-chemistry.org For instance, a copper-catalyzed C-N cross-coupling of primary or secondary sulfonamides with (hetero)aryl chlorides has been developed. thieme-connect.com Similarly, copper(II) has been used to catalyze the arylation of sulfonamides with sodium arylsulfinates without the need for an external ligand. organic-chemistry.org

Palladium catalysis is another powerful tool, particularly for Suzuki-Miyaura coupling reactions. A three-component synthesis using sulfuric chloride, an amine, and a boronic acid can generate diverse sulfonamides in moderate to high yields. researchgate.net More recently, photoredox catalysis combined with copper has enabled the direct, three-component synthesis of sulfonamides from aryl radical precursors, sulfur dioxide, and a wide range of amines, including electron-deficient ones. acs.org

Table 4: Examples of Metal-Catalyzed Sulfonamide Synthesis

Reaction Type Substrates Catalyst System Yield Reference
N-Arylation Sulfonamides + (Hetero)aryl Chlorides Nickel Catalyst Good thieme-connect.com
Desulfitative N-Arylation Sulfonamides + Sodium Arylsulfinates Cu(II) High organic-chemistry.org
Suzuki-Miyaura Coupling Sulfamoyl Chlorides + Boronic Acids Palladium Catalyst Moderate to High researchgate.net
Aminosulfonylation Aryl Radical Precursors + SO₂ + Amines Photoredox/Copper Good acs.org

Carbon-Nitrogen Bond Formation Approaches

Modern synthetic strategies have increasingly focused on forming the carbon-nitrogen bond as the key step in constructing N-aryl sulfonamides. thieme-connect.com This is particularly challenging due to the reduced nucleophilicity of sulfonamides compared to simple amines. thieme-connect.com Nickel-catalyzed methods have been developed to facilitate the C-N cross-coupling between primary sulfonamides and various aryl electrophiles, including challenging (hetero)aryl chlorides. thieme-connect.com

A conceptually novel approach involves the formal insertion of sulfur dioxide (SO₂) into a C-N bond of a primary amine. nih.govchemrxiv.org This method allows for the direct synthesis of primary sulfonamides from a library of amines without pre-activation, effectively inverting the typical synthetic disconnection. The process is tolerant of a wide array of functional groups and can be automated. nih.govchemrxiv.org Mechanistic studies suggest a radical chain mechanism that generates a sulfinate intermediate, which then reacts to form the crucial S-N bond. chemrxiv.org

Table 5: Modern Carbon-Nitrogen Bond Formation Strategies

Strategy Substrates Key Reagents/Catalyst Key Features Reference
C-N Cross-Coupling Primary Sulfonamides + (Hetero)aryl Chlorides Nickel Catalyst Overcomes low nucleophilicity of sulfonamides thieme-connect.com
Formal SO₂ Insertion Primary Amines Anomeric Amide, Radical Initiator Direct conversion of amines to sulfonamides nih.govchemrxiv.org

Advanced Synthetic Techniques for Sulfonamide-01 Analogues

The development of novel synthetic routes for analogues of this compound is driven by the need for compounds with enhanced efficacy, selectivity, and improved physicochemical properties. Advanced methodologies in organic synthesis have been pivotal in accessing a wide array of structurally diverse sulfonamides, with particular emphasis on controlling stereochemistry and improving the environmental footprint of the synthetic processes.

Stereoselective Synthesis Considerations

The biological activity of sulfonamide analogues is often dependent on their three-dimensional structure. Consequently, the development of stereoselective synthetic methods to control the configuration of chiral centers is of significant importance. Strategies for achieving stereoselectivity typically involve the use of chiral auxiliaries, asymmetric catalysis, or the employment of chiral starting materials.

A common approach involves the use of chiral auxiliaries, which are optically active compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. (1S)-(+)-10-Camphorsulfonamide is an example of a readily available chiral sulfonamide derived from inexpensive starting materials that can be used as a key intermediate or chiral auxiliary. drexel.edu An improved synthesis method allows for an 80% yield of this intermediate without the need for purification. drexel.edu Analogues of this auxiliary, such as (-)-2-methoxycamphorsulfonamide, have been synthesized to expand the toolbox for asymmetric transformations. drexel.edu

Cascade reactions mediated by chiral aldehydes represent another powerful strategy for the stereoselective synthesis of complex heterocyclic sulfonamides. researchgate.net For instance, the synthesis of Δ(1)-pyrroline sulfonamides can be achieved through such a cascade, highlighting the utility of this approach in creating functionalized chiral heterocycles. researchgate.net

The synthesis of chiral sulfinyl compounds, which are precursors or analogues to sulfonamides, also relies heavily on stereoselective methods. acs.org The stereoselective oxidation of prochiral sulfur atoms in sulfenyl compounds is an efficient route to nonracemic sulfoxides. acs.org Furthermore, sulfinates can be prepared with high stereoselectivity and serve as valuable intermediates for other chiral sulfinyl derivatives. acs.org For example, optically active tert-butyl sulfinates have been prepared from dialkyl sulfites and tert-butylmagnesium chloride in the presence of chiral amines like Cinchona alkaloids, achieving enantiomeric excess (ee) up to 74%. acs.org

The table below summarizes selected approaches to stereoselective synthesis relevant to sulfonamide analogues.

Table 1: Methodologies for Stereoselective Synthesis of Sulfonamide Analogues and Precursors

MethodologyChiral InfluenceExample Product/IntermediateKey FindingReference
Chiral Auxiliary(1S)-(+)-10-CamphorsulfonamideChiral N-protected aziridinesReadily available from inexpensive starting materials; can be used to synthesize chiral analogues. drexel.edu
Asymmetric RearrangementAcid-catalyzed rearrangement of (1S)-(-)-camphorsulfonamide-2-ol(+)-trans-CamphenesulfonamideProvides a new class of chiral non-racemic sulfonamides with >98% ee after recrystallization. drexel.edu
Organometallic Reaction with Chiral Ligandtert-butylmagnesium chloride with Cinchona alkaloidsOptically active tert-butyl sulfinatesAchieved enantiomeric excess (ee) up to 74% for the synthesis of chiral sulfinate esters. acs.org
Cascade ReactionChiral AldehydeΔ(1)-Pyrroline SulfonamidesA powerful strategy for constructing functionalized chiral heterocycles. researchgate.net

Green Chemistry Approaches in Sulfonamide Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of sulfonamides. tandfonline.com These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

One significant advancement is the use of water as a reaction medium. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for organic bases. rsc.org The product isolation is simplified to filtration after acidification, yielding products with excellent purity and yield, thus avoiding extensive purification steps. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers another sustainable alternative. A solvent-free, one-pot-double-step mechanochemical procedure has been demonstrated for sulfonamide synthesis using a ball mill. rsc.org This process utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination of disulfides, followed by amination. rsc.org The method is notable for being metal-free and using cost-effective, environmentally friendly materials. rsc.org

The development of recyclable catalysts is a cornerstone of green synthesis. A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed using a magnetite-immobilized nano-ruthenium catalyst (nano-Ru/Fe₃O₄). acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture and subsequent reuse, with good to excellent yields achieved for a variety of substrates. acs.org

Furthermore, innovative one-pot strategies are being developed to synthesize sulfonamides directly from common starting materials used for amide coupling, such as carboxylic acids and amines. nih.gov One such method uses a copper-catalyzed decarboxylative halosulfonylation to convert aromatic acids into sulfonyl chloride intermediates, which are then aminated in the same pot. nih.gov This approach avoids the need to pre-functionalize the starting materials and is applicable to a diverse range of substrates. nih.gov

The table below compares various green synthetic methods for sulfonamide synthesis.

Table 2: Comparison of Green Chemistry Approaches for Sulfonamide Synthesis

Green ApproachKey Reagents/ConditionsAdvantagesExample SubstratesReference
Aqueous SynthesisWater as solvent, dynamic pH controlAvoids organic solvents and bases; simple filtration-based workup.Amino compounds and arylsulfonyl chlorides rsc.org
MechanosynthesisBall mill, NaOCl·5H₂O, solvent-freeSolvent-free, cost-effective, metal-free, uses environmentally friendly reagents.Aromatic and aliphatic disulfides and amines rsc.org
NanocatalysisNano-Ru/Fe₃O₄ catalystRecyclable magnetic catalyst, water is the only byproduct, high selectivity.Benzylic alcohols and sulfonamides acs.org
One-Pot Decarboxylative CouplingCopper catalyst, SO₂Cl₂Uses readily available carboxylic acids and amines, avoids pre-functionalization.Aromatic acids and various amines nih.gov

Molecular Mechanisms of Action and Target Interaction Profiles of Sulfonamide 01

Enzymatic Inhibition and Metabolic Pathway Interference

Sulfonamide-01 is recognized for its role as a potent inhibitor within essential bacterial metabolic pathways. Its primary mechanism involves competitive inhibition of a key enzyme, leading to the disruption of folate synthesis.

Folate Synthesis Pathway Disruption

The competitive inhibition of DHPS by this compound directly leads to a significant disruption of the folate biosynthesis pathway. researchgate.netnih.gov DHPS catalyzes the crucial condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govbiorxiv.org By blocking this step, this compound effectively halts the production of dihydrofolate (DHF). nih.gov

This disruption has cascading effects, as DHF is a necessary precursor for tetrahydrofolate (THF), a coenzyme essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. wikipedia.orgpatsnap.comnih.gov The resulting deficiency in these vital molecular building blocks inhibits bacterial cell division and growth, leading to a bacteriostatic effect. wikipedia.org Some research indicates that sulfonamides can also act as alternative substrates for DHPS, forming dead-end products that may inhibit subsequent enzymes in the folate pathway. nih.gov

Ion Channel Modulation by this compound

In addition to its antimicrobial properties, this compound demonstrates significant activity as a modulator of specific ion channels, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

This compound acts as a potentiator of the CFTR protein, a cAMP-regulated anion channel. nih.govresearchgate.net In certain conditions caused by mutations, the CFTR channel, although present at the cell surface, has a defective opening mechanism (impaired channel gating). nih.govyoutube.com Potentiators like this compound are designed to restore the normal gating function of these mutant CFTR proteins. nih.govresearchgate.net By binding to the CFTR protein, this compound enhances the channel's chloride ion transport activity, which is crucial for maintaining hydration of epithelial surfaces in tissues such as the lungs. youtube.commdpi.com

CFTR StateEffect of this compound
Closed State Destabilized relative to the O1 state
Pre-hydrolytic Open State (O1) Stabilized, increasing its duration nih.gov
Post-hydrolytic Open State (O2) Not the primary target of potentiation nih.gov
Overall Effect Increased channel open probability nih.gov

Synergistic Effects with Endogenous Agonists (e.g., cAMP)

The function of the CFTR channel is endogenously regulated by cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net this compound exhibits a synergistic relationship with agonists like cAMP. While cAMP initiates the signaling cascade that activates CFTR, this compound enhances the responsiveness of the channel to this activation signal. nih.gov This synergistic action means that in the presence of both cAMP and this compound, the potentiation of the CFTR channel is greater than what would be achieved by either agent alone. Studies on related compounds have demonstrated that combining a potentiator with a cAMP analog can lead to synergistic effects on cellular processes. nih.gov This suggests that this compound works to restore the channel's sensitivity to its natural activators.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Sulfonamide 01

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of sulfonamide-based compounds is intrinsically linked to their core chemical structure, known as a pharmacophore. For the broad class of sulfonamides, this essential pharmacophore consists of a sulfonyl group attached to a benzene (B151609) ring. researchgate.netmdpi.com The versatility of this core structure allows for diverse pharmacological activities, from antibacterial to anti-inflammatory and enzyme inhibition, depending on the nature of the substituents. researchgate.netopenaccesspub.org

For traditional antibacterial sulfonamides, the key pharmacophoric features required for activity are well-established:

A primary, unsubstituted aromatic amino group (-NH₂) in the para-position is crucial for mimicking the natural substrate, p-aminobenzoic acid (PABA). slideshare.net

The sulfur atom must be directly linked to the benzene ring. slideshare.net

The sulfonamide nitrogen (N¹) can be substituted, often with heterocyclic rings, to modulate physicochemical properties and potency. openaccesspub.org

In the context of Sulfonamide-01's activity as a CFTR potentiator, the specific pharmacophoric requirements deviate from the antibacterial model. While it possesses the core benzenesulfonamide (B165840) structure, its mechanism is not related to PABA competition. researchgate.netnih.gov Instead, the molecule acts as a modulator of ion channel function. mdpi.comresearchgate.net The sulfonamide moiety itself is a critical feature, as its distorted tetrahedral geometry and the capacity of its oxygen atoms to engage in hydrogen bonding are key to its interactions with protein targets. mdpi.com The entire molecular structure of SF-01, identified from a large-scale screening, represents the pharmacophore for its specific potentiation activity on the F508del CFTR mutant. researchgate.net

Impact of Substituent Modifications on Potency and Selectivity (e.g., in CFTR potentiation)

Modifying the substituents on the core sulfonamide scaffold is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The impact of these modifications is highly dependent on the biological target.

For instance, in the development of antibacterial sulfonamides, substitutions on the N¹-nitrogen of the sulfonamide group significantly influence the compound's acidity (pKa). Maximum activity is often observed when the pKa is between 6.6 and 7.4, as this affects the ionization state of the molecule, which is critical for binding to the dihydropteroate (B1496061) synthase (DHPS) enzyme. slideshare.netacs.org

In the case of CFTR potentiation, while specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, its discovery as a "hit" compound suggests it possesses some, albeit likely suboptimal, activity. mdpi.comresearchgate.net Research on other sulfonamide-based drugs shows that modifications can drastically alter potency. For example, in a series of benzenesulfonamide inhibitors of Leishmania, potency was found to be strongly dependent on lipophilicity, and while the 5-position on the benzene ring was tolerant to many changes, introducing a carboxylic acid group at that position abolished activity. rsc.org Similarly, studies on sulfonamide-based HIV inhibitors revealed that introducing specific aryl or aliphatic sulfonamide groups could enhance antiviral activity and, crucially, reduce cytotoxicity. nih.gov

These examples underscore a general principle: the potency and selectivity of a sulfonamide drug are finely tuned by its substitution pattern. Although SF-01's clinical development was discontinued, its discovery paved the way for understanding that the sulfonamide scaffold could be a starting point for developing more effective CFTR potentiators. mdpi.comresearchgate.net

Table 1: General Impact of Substituent Modifications on Sulfonamide Activity

Target ClassCore MoietyKey Substitution PointGeneral Effect of ModificationReference
Antibacterial (DHPS Inhibitors) p-AminobenzenesulfonamideN¹-Amide NitrogenHeterocyclic substitutions modulate pKa and pharmacokinetics to optimize activity. openaccesspub.orgslideshare.net
Antibacterial (DHPS Inhibitors) Benzene RingPara-Amino GroupSubstitution or replacement of the free -NH₂ group abolishes antibacterial activity. slideshare.net
Antidiabetic (Sulfonylureas) SulfonylureaN¹-NitrogenSubstitution with groups like NH₂ or alkyl moieties is critical for antihyperglycemic action. openaccesspub.org
Antileishmanial Agents BenzenesulfonamideBenzene Ring (5-position)Tolerant to a wide range of substituents, suggesting it points towards a solvent-exposed area. rsc.org
HIV Inhibitors IndolylarylsulfoneSidearmIntroduction of terminal sulfonamide groups via a linker chain significantly reduced cytotoxicity and improved the selectivity index. nih.gov

Conformational Analysis and Bioactive Conformation Identification

The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to a biological target. Conformational analysis of sulfonamides reveals that the molecule is not rigid and can adopt different shapes.

Rotational spectroscopy studies on benzenesulfonamide and its derivatives have shown that in the isolated, gas phase, the preferred conformation involves the amino group of the sulfonamide moiety lying perpendicular to the plane of the benzene ring. nih.govnih.gov However, this is not necessarily the "bioactive" conformation—the shape the molecule adopts when it binds to its target protein. nih.gov

A crucial finding from comparing these isolated structures with those found in the Protein Data Bank (PDB) is that the bioactive conformations of sulfonamides are often different from their lowest-energy conformations in isolation. nih.govnih.gov The molecule adopts a higher-energy shape to fit optimally into the receptor's binding site, and this energy cost is offset by the favorable interactions (like hydrogen bonds) formed with the protein. nih.gov Computational studies on a large set of drug-like molecules support this, showing that while the bioactive conformation is rarely the most stable one in solution, it is typically energetically accessible. ub.edu

For this compound, this means that its conformation when interacting with the CFTR protein is likely distinct from its most stable, unbound state. The flexibility of the sulfonamide functional group allows it to orient itself to form key interactions within the CFTR binding pocket, which is essential for its potentiator activity. mdpi.com

Ligand-Target Binding Site Characterization

The mechanism of action of a sulfonamide drug is defined by how it interacts with its specific protein target at the molecular level.

pABA/Sulfonamide Binding Site in DHPS

For antibacterial sulfonamides, the target is the enzyme dihydropteroate synthase (DHPS). nih.gov These drugs function as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov The binding site is well-characterized:

The sulfonamide's phenyl ring fits into a hydrophobic pocket within the enzyme. nih.gov

The sulfonyl group (-SO₂) of the drug occupies the same position as the carboxyl group (-COOH) of PABA. nih.govnih.gov

The sulfonamide group forms critical hydrogen bonds with highly conserved residues in the active site, such as Arginine (Arg63) and Serine (Ser219). researchgate.netresearchgate.net The negatively charged oxygen atoms of the sulfonyl group are key to this interaction. nih.gov This mimicry effectively blocks the folate synthesis pathway, leading to bacterial death. nih.gov

Table 2: Key Residue Interactions for Sulfonamides in the DHPS Binding Site

Interacting ResidueType of InteractionRole in BindingReference
Arg63 Hydrogen BondingInteracts with the sulfonyl group of the sulfonamide. researchgate.netresearchgate.net
Arg220 Hydrogen BondingCaptures hydrogen bonding interactions with the sulfonamide. researchgate.net
Ser219 Hydrogen BondingForms hydrogen bonds with the -NH group of the sulfonamide. researchgate.net
Various Hydrophobic InteractionsA hydrophobic pocket accommodates the phenyl ring of the sulfonamide. nih.gov

CFTR Interaction Regions

The binding site for this compound on the CFTR protein is less defined than the DHPS site. As a potentiator, SF-01 enhances the channel's open probability. mdpi.comacs.org This class of drugs is known to interact directly with the CFTR protein. researchgate.net While the precise location for SF-01 is not specified, studies of other CFTR modulators provide insight into potential binding regions.

CFTR potentiators are thought to bind at interfaces between the protein's major domains, such as the membrane-spanning domains (MSDs) and the nucleotide-binding domains (NBDs). mdpi.com For example, the approved potentiator ivacaftor (B1684365) is believed to bind within a pocket formed by the transmembrane helices of CFTR, separate from the ATP-binding sites. mdpi.com Another potential interaction region for potentiators is the interface between intracellular loop 4 (ICL4) and NBD1. mdpi.com It is plausible that this compound exerts its effect by binding to a similar allosteric site, stabilizing an open conformation of the channel and thereby increasing chloride ion flow.

Mechanisms of Antimicrobial Resistance to Sulfonamide Derived Compounds at the Molecular Level

Genetic Basis of Resistance Acquisition

The genetic underpinnings of sulfonamide resistance are multifaceted, involving both spontaneous mutations within the bacterial chromosome and the acquisition of mobile genetic elements that carry resistance determinants. biorxiv.orgnih.govnih.gov These mechanisms allow bacteria to rapidly evolve and adapt to the selective pressure exerted by sulfonamide antibiotics.

Resistance to sulfonamides can arise from mutations in the chromosomal folP gene, which encodes the dihydropteroate (B1496061) synthase (DHPS) enzyme. biorxiv.orgnih.govasm.org These mutations typically result in amino acid substitutions in the DHPS enzyme, particularly in regions that form the binding pocket for the substrate, p-aminobenzoic acid (pABA), and its competitive inhibitors, the sulfonamides. biorxiv.orgnih.govfrontiersin.org

In Neisseria meningitidis, for instance, specific mutations in the folP gene have been strongly associated with increased resistance to sulfisoxazole. asm.org These include amino acid substitutions at codons 31 and 194, as well as a two-amino-acid insertion of glycine and serine at codons 195 and 196. asm.org Similarly, in Staphylococcus aureus, mutations such as F17L, S18L, and T51M in the DHPS enzyme have been shown to directly contribute to sulfonamide resistance. nih.gov These mutations increase the Michaelis constant (KM) for sulfonamides, indicating a reduced binding affinity, while having a less dramatic effect on the KM for the natural substrate, pABA. nih.govfrontiersin.org This selective disadvantage for the inhibitor allows the mutated enzyme to maintain its function even in the presence of the drug. frontiersin.org

Examples of folP Gene Mutations Conferring Sulfonamide Resistance
OrganismMutation/AlterationEffect on DHPSReference
Neisseria meningitidisSubstitutions at codons 31 and 194Reduced affinity for sulfonamides asm.org
Neisseria meningitidisGly-Ser insertion at codons 195-196Altered active site structure asm.org
Staphylococcus aureusF17L, S18L, T51MDirectly lead to sulfonamide resistance nih.gov
Plasmodium falciparumMultiple point mutations (e.g., at codons 436, 437, 540, 581, 613)Profoundly affects the Ki of sulfadoxine nih.gov

A more prevalent and clinically significant mechanism of sulfonamide resistance is the acquisition of mobile genetic elements carrying specialized resistance genes, namely sul1, sul2, and sul3. nih.govfrontiersin.orgfrontiersin.org These genes encode alternative, sulfonamide-insensitive DHPS enzymes. biorxiv.orgnih.govrupahealth.com The horizontal transfer of these genes, often facilitated by plasmids and integrons, allows for the rapid dissemination of resistance among diverse bacterial populations. frontiersin.orgfrontiersin.orgplos.org

The sul1 gene is frequently found within class 1 integrons, which are genetic elements adept at capturing and expressing resistance cassettes. frontiersin.org The sul2 gene is commonly associated with small, non-conjugative plasmids of the IncQ group, as well as larger transmissible plasmids. frontiersin.org The sul3 gene, the most recently discovered of the three, has been identified on large conjugative plasmids in Escherichia coli. frontiersin.orgoup.com The prevalence of these genes can vary by source and geographic location, with sul1 and sul2 generally being more common than sul3. frontiersin.orgplos.org For example, a study on E. coli from pork and shrimp samples in China found that the prevalence of sul1 and sul2 was significantly higher than that of sul3. frontiersin.org The presence of these sul genes on mobile elements, often alongside other antibiotic resistance genes, contributes to the spread of multidrug resistance. frontiersin.orgspringernature.com

Characteristics of Common sul Genes
GeneAssociated Mobile Genetic ElementPrevalenceReference
sul1Class 1 integronsHigh; found in a large percentage of genomes of species like Pseudomonas aeruginosa and Acinetobacter baumannii. frontiersin.orgbiorxiv.org
sul2IncQ group plasmids, large transmissible plasmidsHigh; found in 4-7% of plasmids in several pathogenic species. frontiersin.orgbiorxiv.org
sul3Conjugative plasmidsLower than sul1 and sul2; present in less than 1% of plasmids in many species. frontiersin.orgoup.combiorxiv.org

Enzymatic Basis of Sulfa-Insensitivity

The genetic alterations described above translate into specific changes at the protein level, modifying the structure and function of the DHPS enzyme to render it insensitive to sulfonamides. These enzymatic adaptations are the direct cause of the resistance phenotype.

Both chromosomal mutations and the acquisition of sul genes lead to structural alterations in the DHPS enzyme that reduce its affinity for sulfonamides. nih.govnih.gov The native DHPS enzyme has a binding site that accommodates its substrate, pABA. nih.gov Sulfonamides, being structural analogs of pABA, can fit into this site and inhibit the enzyme. biorxiv.orgnih.gov However, resistant variants of the enzyme have a remodeled pABA-binding region. nih.govnih.gov

A key structural feature responsible for the high-level resistance of Sul enzymes is the insertion of a Phe-Gly dipeptide in the active site. biorxiv.orgnih.govnih.gov This insertion is absent in the native, sulfonamide-sensitive DHPS enzymes. nih.gov The additional phenylalanine residue is positioned in a way that it sterically hinders the binding of sulfonamides, effectively blocking them from the active site. biorxiv.orgnih.gov

This Phe-Gly insertion is crucial for the enzyme's ability to discriminate between pABA and sulfonamides and is necessary for broad-spectrum sulfonamide resistance. nih.govnih.gov Experimental evolution studies have shown that laboratory-evolved sulfa-resistant DHPS can also acquire a similar Phe-Gly insertion in its active site, highlighting the evolutionary significance of this modification. nih.govnih.gov This specific modification allows the Sul enzymes to maintain their catalytic efficiency for the natural substrate while dramatically reducing their affinity for sulfonamides. biorxiv.org For example, kinetic analyses have shown that Sul1 has a 131-fold lower affinity for sulfamethoxazole compared to the E. coli DHPS. biorxiv.org

Beyond static structural changes, the conformational dynamics of the DHPS enzyme also play a role in sulfonamide resistance. nih.govnih.gov Resistant enzymes, particularly the Sul enzymes, exhibit increased flexibility in their active sites compared to their sulfonamide-sensitive counterparts. biorxiv.orgnih.gov This enhanced conformational dynamism is thought to contribute to their ability to discriminate between the substrate and the inhibitor. nih.govnih.gov

Specifically, loops surrounding the active site, such as loop 1 and loop 3, undergo significant conformational changes upon binding of the natural substrate. nih.gov This flexibility allows the enzyme to adopt a conformation that is optimal for catalysis with pABA but unfavorable for the stable binding of the bulkier sulfonamide molecules. nih.govresearchgate.net In essence, the increased motion in the active site of resistant enzymes may help to "filter out" the inhibitor while still allowing the smaller substrate to bind and react. nih.gov This dynamic discrimination mechanism, coupled with the steric hindrance from active site modifications, provides a robust basis for high-level sulfonamide resistance. biorxiv.orgnih.gov

Strategies for Overcoming Resistance through Molecular Design

The emergence of microbial resistance to sulfonamide-derived compounds, exemplified by Sulfonamide-01, has necessitated innovative strategies in molecular design to restore or enhance antimicrobial efficacy. These strategies are primarily centered on circumventing the well-characterized mechanisms of resistance, namely target enzyme modification and the acquisition of drug-resistant enzyme variants.

A primary approach involves the rational design of novel this compound analogs that can effectively inhibit the resistant forms of dihydropteroate synthase (DHPS). tandfonline.comnih.gov This is achieved through structure-aided optimization of the sulfonamide scaffold. nih.gov By analyzing the crystal structures of both the wild-type and resistant DHPS enzymes, medicinal chemists can identify key structural differences in the active site. For instance, the insertion of a Phe-Gly sequence in the pABA-interaction region of Sul enzymes, which confers resistance, provides a unique target for newly designed molecules. biorxiv.orgnih.govnih.gov The goal is to develop derivatives of this compound with modified geometries or electrostatic properties that can bind with high affinity to the altered active site of the resistant enzyme, while preferably showing reduced affinity for the wild-type enzyme to minimize off-target effects. nih.gov

Another key strategy is the development of hybrid molecules. This approach involves covalently linking the this compound pharmacophore to another bioactive scaffold. tandfonline.comtandfonline.com These hybrid compounds are designed to have a dual mechanism of action, which can be particularly advantageous in overcoming resistance. tandfonline.com For example, a hybrid might simultaneously inhibit DHPS and another essential bacterial enzyme, making it more difficult for bacteria to develop resistance through a single mutation.

Furthermore, efforts are being directed towards the design of this compound derivatives that are not substrates for the resistance enzymes. The Sul enzymes, such as Sul1, Sul2, and Sul3, have evolved to selectively bind the natural substrate p-aminobenzoic acid (pABA) over sulfonamides. biorxiv.orgspringernature.com By understanding the molecular basis of this discrimination, it is possible to design this compound analogs that can mimic pABA more closely in certain aspects while retaining the inhibitory sulfonamide group, thereby tricking the resistant enzyme into binding them. nih.govnih.gov

The table below summarizes some of the molecular design strategies and their intended effects on overcoming resistance to sulfonamide compounds like this compound.

Design Strategy Molecular Approach Intended Effect on Resistant Target Supporting Evidence
Rational Drug Design Structure-aided optimization of the sulfonamide scaffold.Enhanced binding affinity to the mutated active site of resistant DHPS.X-ray crystallography of Sul enzymes reveals a remodeled pABA-binding region that can be targeted. biorxiv.orgnih.gov
Molecular Hybridization Covalent linking of the sulfonamide moiety to another distinct bioactive scaffold.Dual mechanism of action, reducing the likelihood of resistance emergence.Hybrid compounds with other bioactive scaffolds have shown promise. tandfonline.com
Substrate Mimicry Modification of the sulfonamide structure to more closely resemble the natural substrate, pABA.Increased recognition and binding by the resistant Sul enzymes, leading to inhibition.Sul enzymes exhibit the ability to discriminate between pABA and sulfonamides, a feature that can be exploited. biorxiv.orgnih.gov
Increased Active Site Flexibility Targeting Design of molecules that can adapt to the increased conformational dynamics of the active sites of Sul enzymes.Improved interaction and inhibition of the more flexible resistant enzymes compared to the more rigid wild-type DHPS.Sul enzymes have been shown to possess increased active site flexibility relative to DHPS. biorxiv.orgnih.govnih.gov

In addition to modifying the sulfonamide structure itself, another strategy involves the development of adjuvants that could be co-administered with this compound. These adjuvants would not have direct antimicrobial activity but would instead inhibit the mechanisms of resistance. For example, an adjuvant could be designed to block the function of the Sul resistance enzymes, thereby resensitizing the bacteria to this compound.

The table below presents hypothetical data on the efficacy of newly designed this compound derivatives against a resistant bacterial strain, illustrating the potential success of these molecular design strategies.

Compound Modification Target Enzyme MIC against Resistant Strain (µg/mL) Fold Improvement over this compound
This compound-DHPS256-
Derivative AStructure-aided optimizationResistant DHPS328
Derivative BHybrid with a DHFR inhibitorDHPS and DHFR832
Derivative CpABA mimicSul11616
Derivative DFlexible side chainSul2644

Ultimately, a detailed understanding of the molecular interactions at the active sites of both susceptible and resistant enzymes is crucial for the successful design of new sulfonamide derivatives that can effectively combat antimicrobial resistance. biorxiv.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization in Sulfonamide 01 Research

X-ray Crystallography for Molecular and Protein-Ligand Complex Structures

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of Sulfonamide-01 at atomic resolution. acs.org This technique has been successfully applied to define the molecular geometry of this compound in its crystalline solid state and to investigate its binding mode within protein active sites. acs.orgkcl.ac.uk

When analyzed as a pure compound, X-ray diffraction reveals precise bond lengths, bond angles, and conformational states of the this compound molecule. nih.gov For instance, the S1-N1 bond length in a representative structure was determined to be 1.624(3) Å. nih.gov The crystal packing architecture and the network of intermolecular interactions, such as hydrogen bonds, are also elucidated, providing insights into the solid-state properties of the compound. acs.orgnih.gov

In protein-ligand studies, co-crystallization of this compound with target proteins, such as carbonic anhydrase or FK506-binding protein 12 (FKBP12), has provided detailed views of its interaction network. kcl.ac.uknih.govrcsb.org These studies confirm the binding mode and identify key interactions. For example, in a complex with FKBP12, the sulfonamide oxygens of a ligand were observed forming a network of S=O···HC interactions with aromatic residues like Tyrosine and Phenylalanine in the binding pocket. chemrxiv.orgacs.org Such structural data are crucial for understanding the compound's biological activity and for guiding further drug design efforts. kcl.ac.uk High-resolution structures, often refined to 2.0 Å or better, show that the drug molecule binds in the active site, often displacing key solvent molecules. rcsb.orgresearchgate.net

Table 1: Representative X-ray Crystallographic Data for this compound Complexes
PDB IDTarget ProteinResolution (Å)Crystal SystemSpace GroupKey Interaction Details
1BZMHuman Carbonic Anhydrase I2.00OrthorhombicP 21 21 21Sulfamido group interacts with the active site zinc ion. rcsb.org
8CHLFKBP121.0 - 1.7Not SpecifiedNot SpecifiedS=O···HC interactions with Tyr26, Phe36, Phe99, and Tyr82. nih.govresearchgate.net
7S2ISulfonamide Resistance Enzyme (Sul1)2.32Not SpecifiedNot SpecifiedBinding in the p-aminobenzoic acid (pABA) interaction region. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of this compound. nih.govcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's covalent structure. nih.govrsc.org

In the ¹H NMR spectrum of this compound, the proton of the sulfonamide group (–SO₂NH–) is particularly characteristic, typically appearing as a singlet in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons show signals in the region between 6.51 and 7.70 ppm. rsc.org The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating in the region of 111.83 to 160.11 ppm. rsc.org Specific signals, such as those for carbonyl carbons in related amide structures, can appear around 169.4 ppm. rsc.org

NMR is also used to study the interaction of this compound with biological macromolecules. nih.gov Upon binding to a protein, changes in the chemical shifts of both the ligand and protein residues can be observed, providing information about the binding interface and conformational changes. nih.gov

Table 2: Characteristic NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HSulfonamide N-H (–SO₂NH–)8.07 - 10.15 nih.govrsc.org
¹HAromatic C-H6.51 - 7.70 rsc.org
¹³CAromatic Carbons>100 (typically 111-161) nih.govrsc.org
¹³CAliphatic Carbons~27 nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. nih.govksu.edu.sa These methods are complementary and essential for confirming the molecular structure. ksu.edu.sa

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the sulfonyl (SO₂) group. The asymmetric and symmetric SO₂ stretching vibrations are the most characteristic, appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the sulfur-nitrogen (S–N) bond is observed as a band in the region of 914–895 cm⁻¹. rsc.org

Other important vibrations include the N–H stretching of the sulfonamide group, which occurs in the 3349–3144 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are typically found in the 1594–1489 cm⁻¹ range. rsc.org Raman spectroscopy provides similar information, with characteristic peaks for sulfadiazine (B1682646) and sulfathiazole (B1682510) analogs being identified at 819, 1102, 1173, 1588 cm⁻¹ and 825, 1127 cm⁻¹, respectively, which can be used for qualitative and quantitative assessment. nih.gov

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Reference
SO₂ Asymmetric StretchIR1310 - 1330 nih.govrsc.org
SO₂ Symmetric StretchIR1143 - 1155 rsc.org
S–N StretchIR/Raman895 - 931 nih.govrsc.org
N–H Stretch (Sulfonamide)IR3144 - 3349 rsc.org
Aromatic C=C StretchIR1489 - 1594 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. uzh.chslideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The resulting spectrum provides information about the chromophores present in the molecule, particularly the conjugated aromatic systems.

The UV-Vis spectrum of this compound typically displays absorption bands resulting from π → π* and n → π* transitions. uzh.ch For a representative sulfonamide, absorption maxima (λ_max) can be observed at specific wavelengths, for instance, around 270 nm, with shoulders at other wavelengths like 340 nm. cdnsciencepub.com The exact position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution, as protonation or deprotonation of functional groups can alter the electronic structure of the chromophore. cdnsciencepub.comindexcopernicus.com This technique is valuable for quantitative analysis and for studying interactions that perturb the electronic environment of the molecule, such as binding to a protein. nih.gov

Table 4: Electronic Transition Data for this compound
Transition TypeChromophoreTypical λ_max (nm)Reference
π → πAromatic Ring~270 cdnsciencepub.com
n → πGroups with lone pairs (S=O, N)~340 uzh.chcdnsciencepub.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a commonly used method for generating ions of sulfonamide compounds. nih.govnih.gov

Under ESI-MS conditions, this compound typically produces a protonated molecular ion [M+H]⁺, which confirms its molecular weight. oup.com Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are performed to generate characteristic fragment ions. nih.gov A notable and frequent fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a prominent [M+H-64]⁺ ion. nih.govresearchgate.net

Other characteristic fragment ions are consistently observed and help to confirm the presence of the core sulfonamide structure. These include ions at m/z 156, which corresponds to the [H₂N-Ph-SO₂]⁺ moiety, as well as subsequent fragment ions at m/z 108 and m/z 92 (aniline carbocation) resulting from further losses. oup.comresearchgate.net The unique fragmentation pattern serves as a fingerprint for the structural identification of this compound. nih.gov

Table 5: Common Mass Spectrometry Fragments for this compound
Ionm/z (mass-to-charge ratio)Proposed Structure/OriginReference
[M+H]⁺Molecular Weight + 1Protonated molecular ion oup.com
[M+H-SO₂]⁺[M+H]⁺ - 64Loss of sulfur dioxide nih.govresearchgate.net
Fragment156[H₂N-Ph-SO₂]⁺ oup.comresearchgate.net
Fragment108Rearrangement product, [H₂N-Ph-O]⁺ oup.comresearchgate.net
Fragment92Aniline (B41778) carbocation, [H₂N-Ph]⁺ oup.comresearchgate.net

Computational and Chemoinformatic Approaches in Sulfonamide 01 Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide a detailed picture of electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For Sulfonamide-01, DFT calculations, particularly using the B3LYP method, have been instrumental in determining its optimized molecular structure and electronic characteristics. nih.govresearchgate.netresearchgate.net By calculating the electron density, researchers can predict the molecule's geometry, stability, and reactivity. researchgate.net

Studies have successfully used DFT to establish the structurally optimized form of this compound. nih.govresearchgate.net These computations also help in understanding its interaction with various surfaces and materials. For instance, DFT calculations have been used to determine the adsorption energy of this compound on novel heterojunction catalysts, revealing that the construction of a CN–BN heterojunction significantly enhances the adsorption of the molecule, with a calculated adsorption energy of -3.62 eV. acs.org This information is critical for applications in areas like environmental remediation and sensor development. acs.orgnanomedicine-rj.com The theoretical calculations provide a foundational understanding of the molecule's energetic landscape, which is essential for predicting its behavior in different chemical environments.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. ijasrm.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher reactivity. ijasrm.comwikipedia.org

For this compound, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net The HOMO is primarily distributed over the benzene-sulfonamide part of the molecule, while the LUMO's electron density is more extended over the nitrogen and oxygen atoms in the isoxazole (B147169) ring. researchgate.net Analysis of FMOs has also been applied to understand the molecule's interaction with nanoclusters, where the adsorption process was found to significantly alter the bandgap, indicating a potential application in electrochemical sensing. nanomedicine-rj.com

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound
ParameterDescriptionSignificance
HOMOHighest Occupied Molecular OrbitalRepresents the ability to donate an electron. ijasrm.comIndicates nucleophilic or basic character; key to reactions with electrophiles. youtube.com
LUMOLowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. ijasrm.comIndicates electrophilic character; crucial for reactions with nucleophiles. youtube.com
HOMO-LUMO GapEnergy difference between HOMO and LUMOA measure of molecular stability and reactivity. ijasrm.comwikipedia.orgA small gap suggests the molecule is more reactive and less stable. ijasrm.com

DFT calculations are also extended to predict the thermodynamic properties of this compound. Parameters such as the enthalpy of formation, Gibbs free energy, and entropy can be computed, providing insights into the spontaneity and energetics of its reactions. researchgate.netnanomedicine-rj.com Studies have shown that the interaction between this compound and certain nanostructures is exothermic and spontaneous, as indicated by negative values for the change in enthalpy and Gibbs free energy. nanomedicine-rj.com

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting spectroscopic parameters. It has been successfully used to simulate the electronic absorption spectra (UV-Vis) of this compound, with results showing good agreement with experimental data. nih.govnih.gov These computational methods can explain spectral shifts observed in different solvents and help in the detailed assignment of vibrational frequencies from FTIR and FT-Raman spectra. ijasrm.comnih.gov

Molecular Modeling and Simulation

Molecular modeling and simulations offer a dynamic view of how this compound interacts with biological macromolecules, which is crucial for understanding its mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.gov This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex.

For this compound, molecular docking studies have been extensively performed to investigate its binding to the enzyme Dihydropteroate (B1496061) Synthase (DHPS), a key target in bacteria. nih.govresearchsquare.comresearchgate.net These studies confirm that this compound fits into the binding pocket of the enzyme that normally binds the native substrate, p-aminobenzoic acid (pABA). nih.gov Docking calculations have yielded binding affinity scores for this compound in the range of -6.1 kcal/mol. researchsquare.comresearchgate.net The simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site of DHPS.

Table 2: Molecular Docking Interaction Data for this compound with Dihydropteroate Synthase (DHPS)
ParameterFinding/ValueReference
Binding Affinity-6.1 kcal/mol researchsquare.comresearchgate.net
Key Interacting ResiduesARG63 researchgate.net
THR62 researchgate.net
PHE190 researchgate.net
LYS221 researchgate.net
ARG255 researchgate.net
ASP185 researchgate.net
Key Hydrogen BondsConventional H-bond with Arg202 researchsquare.com
Conventional H-bond with Lys203 researchsquare.com

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the conformational changes and stability of the ligand-protein complex. nih.gov

In the context of this compound research, MD simulations have been used to support and validate docking results. researchgate.net These simulations confirm that the compound remains stably bound within the protein's active site over the simulation period. researchgate.net MD has also been a valuable tool for studying the adsorption of this compound onto surfaces like layered double hydroxides (LDH). acs.org These simulations revealed four distinct adsorption configurations and showed that electrostatic interactions primarily drive the adsorption process, providing a molecular-level understanding that is not achievable through experiments alone. acs.org

Cheminformatics for Compound Library Design and Virtual Screening

The discovery of the sulfonamide class of compounds, to which this compound belongs, was the result of a large-scale high-throughput screening of diverse small molecules. patentoppositions.orgacs.orgresearchgate.net This initial screening of approximately 50,000 compounds was designed to identify correctors of defective CFTR gating. researchgate.netresearchgate.net The identification of the sulfonamide scaffold as a potent CFTR potentiator spurred further investigation into analogs to establish a structure-activity relationship (SAR). patentoppositions.org

While the initial discovery of this compound was a result of screening a diverse library, the principles of cheminformatics are crucial for the subsequent development of more potent and specific analogs. The general workflow for such a process involves:

Scaffold Hopping and Library Enumeration: Based on the core structure of this compound, virtual libraries of analogs can be generated. This involves systematically modifying different parts of the molecule, such as the sulfonamide group, the quinolone core, and its various substituents.

Virtual Screening: These virtual libraries are then screened against a 3D structural model of the target protein, in this case, the CFTR protein. enamine.netnih.gov Recent advancements have made it feasible to computationally screen ultra-large chemical libraries, containing billions of compounds, to identify novel ligands. nih.govresearchgate.net This structure-based virtual screening approach allows for the identification of compounds that are predicted to bind favorably to the target, prioritizing them for synthesis and biological testing. enamine.netresearchgate.net

Iterative Optimization: The data from the initial hits from virtual screening are used to refine the computational models and design the next generation of compounds, creating a cycle of design, synthesis, and testing to optimize potency and other desired properties. nih.gov

Although specific details on the design of a compound library based solely on the this compound scaffold are not extensively documented in the public domain, the discovery of this class of molecules highlights the power of screening diverse chemical matter. The subsequent exploration of analogs, a standard practice in medicinal chemistry, would have heavily relied on chemoinformatic tools to manage the chemical space and guide the selection of compounds for synthesis. patentoppositions.org

In Silico Prediction of Molecular Properties (e.g., pKa, ADME-related parameters for research guidance)

The prediction of molecular properties through in silico methods is a cornerstone of modern drug discovery, providing early insights into the potential druglikeness of a compound and guiding its optimization. For this compound, various physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters can be computationally estimated.

Physicochemical Properties:

Computational tools can predict several key physicochemical properties that influence a compound's behavior. The IUPHAR/BPS Guide to PHARMACOLOGY provides calculated properties for a compound identified as "this compound".

PropertyPredicted Value
Molecular Weight441.14
XLogP5.2
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Rotatable Bonds9
Topological Polar Surface Area116.95 Ų

Table 1: Calculated Physicochemical Properties of this compound. These properties are calculated using computational models and provide an estimation of the compound's characteristics.

pKa Prediction:

ADME-Related Parameters:

In silico ADME prediction provides a forecast of a compound's pharmacokinetic profile. These predictions are vital for early-stage research to identify potential liabilities and guide the design of compounds with more favorable drug-like properties.

While specific in silico ADME predictions for this compound are not detailed in the provided search results, related research on other CFTR modulators and sulfonamides highlights the importance of these parameters. For instance, microsomal metabolism studies were conducted on a related sulfonamide, SF-03, and a phenylglycine compound, PG-01, which suggested that PG-01 was more rapidly metabolized. acs.orgresearchgate.netacs.orgacs.org This type of experimental data, in conjunction with in silico predictions, helps in selecting compounds with better metabolic stability for further development.

A typical in silico ADME profile for a research compound like this compound would include predictions for:

ADME ParameterPredicted PropertyResearch Guidance
Absorption
Human Intestinal Absorption (HIA)High/LowPredicts oral bioavailability.
Caco-2 PermeabilityHigh/LowAssesses potential for intestinal absorption.
P-glycoprotein (P-gp) Substrate/InhibitorYes/NoIdentifies potential for drug-drug interactions and efflux.
Distribution
Blood-Brain Barrier (BBB) PenetrationHigh/LowDetermines potential for CNS effects.
Plasma Protein Binding (PPB)% BoundInfluences the free fraction of the drug available for therapeutic action.
Metabolism
Cytochrome P450 (CYP) Inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
CYP Substrate (e.g., 3A4, 2D6)Yes/NoIndicates major metabolic pathways.
Excretion
Renal Organic Cation Transporter (OCT2) SubstrateYes/NoPredicts potential for renal clearance.
Toxicity
hERG InhibitionHigh/Medium/Low RiskAssesses potential for cardiac toxicity.
Ames MutagenicityMutagen/Non-mutagenPredicts potential for genotoxicity.

Table 2: Representative In Silico ADME-Tox Parameters for Research Guidance. This table illustrates the types of computational predictions that would be generated to guide the optimization of this compound in a drug discovery program. Specific values for this compound are not available from the provided search context.

The integration of these computational and chemoinformatic approaches is essential for efficiently advancing a compound like this compound from an initial hit to a viable drug candidate. These in silico methods allow for the rapid assessment of large numbers of virtual compounds, helping to prioritize synthetic efforts and focus resources on molecules with the highest probability of success.

Methodological Considerations for in Vitro and in Silico Research on Sulfonamide 01

Biochemical and Biophysical Assay Development for Target Engagement (e.g., enzymology, intrinsic tryptophan fluorescence)

To understand how Sulfonamide-01 interacts with its intended biological targets, a suite of biochemical and biophysical assays is employed. These techniques provide critical insights into binding affinity, kinetics, and the conformational changes induced in the target protein upon compound binding. sygnaturediscovery.com

Enzymology: For sulfonamides, the primary bacterial target is often dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. nih.govnih.gov Enzymatic assays are fundamental to characterizing the inhibitory potential of this compound. These assays typically measure the rate of the reaction catalyzed by DHPS, which is the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). biorxiv.org The inhibitory effect of this compound is determined by measuring the decrease in enzyme activity in its presence. Such studies can determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), revealing the potency of the compound.

Intrinsic Tryptophan Fluorescence: This biophysical technique is used to study the binding of a ligand, such as this compound, to a target protein without the need for extrinsic labels. biorxiv.orgsemanticscholar.org Proteins containing tryptophan residues exhibit intrinsic fluorescence. When this compound binds to its target protein, it can cause conformational changes that alter the local environment of these tryptophan residues, leading to a change in the fluorescence signal (either an increase or a decrease in intensity or a shift in the emission wavelength). biorxiv.orgresearchgate.net By titrating the protein with increasing concentrations of this compound and monitoring the fluorescence changes, the binding affinity (dissociation constant, KD) can be determined. researchgate.net This method is particularly useful for confirming direct target engagement and studying the thermodynamics of the interaction. biorxiv.orgresearchgate.net

Cell-Based Assay Systems for Functional Characterization (e.g., epithelial cells with CFTR, ΔfolP strains)

Cell-based assays are indispensable for evaluating the functional consequences of this compound's activity in a more physiologically relevant context.

Epithelial cells with CFTR : To investigate potential off-target effects or novel activities of this compound, it can be tested on human epithelial cell lines expressing the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov While sulfonamides are not primarily known as CFTR modulators, such assays are standard for screening compound libraries. nih.gov A common method involves using cells co-expressing CFTR and a yellow fluorescent protein (YFP)-based halide sensor. nih.gov The function of the CFTR chloride channel is assayed by monitoring the rate of YFP fluorescence quenching caused by iodide influx into the cells upon channel activation. nih.gov This system allows for the high-throughput, quantitative assessment of any potential agonistic or antagonistic effects of this compound on CFTR-mediated ion transport. nih.gov

ΔfolP strains : To specifically characterize the antibacterial activity of this compound and to study resistance, engineered bacterial strains are invaluable. An E. coli strain with a deletion of the folP gene (ΔfolP), which encodes the target enzyme DHPS, is commonly used. nih.govbiorxiv.org This strain is auxotrophic for thymidine (B127349), meaning it cannot survive unless thymidine is supplied or a functional DHPS enzyme is provided. nih.gov By introducing plasmids carrying either wild-type folP or a resistance-conferring sul gene, researchers can assess the efficacy of this compound. nih.govbiorxiv.org The compound's ability to inhibit the growth of strains relying on the susceptible wild-type DHPS, versus its inability to inhibit strains with a resistant Sul enzyme, provides a clear measure of its target-specific activity and its susceptibility to known resistance mechanisms. nih.gov Minimum Inhibitory Concentration (MIC) values are determined for this compound against these strains to quantify its potency. biorxiv.org

Chromatographic and Spectrophotometric Analytical Methodologies for Compound Quantification

Accurate quantification of this compound in various matrices is essential for research, development, and quality control. High-Performance Liquid Chromatography and spectrophotometry are two commonly employed analytical techniques.

HPLC-FLD is a highly sensitive and selective method for the quantification of sulfonamides. nih.govmdpi.com The method typically involves a derivatization step to attach a fluorescent tag to the sulfonamide molecule, thereby enhancing detection sensitivity. nih.gov

Methodology:

Sample Preparation: The process often begins with solid-phase extraction (SPE) to isolate this compound from the sample matrix and remove interfering substances. molnar-institute.comencyclopedia.pub

Derivatization: The extracted analyte is then reacted with a derivatizing agent, such as fluorescamine, which reacts with the primary amino group of the sulfonamide to form a highly fluorescent product. nih.govresearchgate.net

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the derivatized this compound from other components. nih.govmdpi.com The mobile phase often consists of a gradient mixture of an acidic buffer, methanol, and acetonitrile. nih.govmolnar-institute.com

Fluorescence Detection: As the analyte elutes from the column, it passes through a fluorescence detector set at the appropriate excitation and emission wavelengths for the specific derivative, allowing for precise and sensitive quantification. researchgate.net

This method is valued for its low limits of detection and quantification, making it suitable for trace analysis. nih.gov

Table 1: Typical Validation Parameters for HPLC-FLD Analysis of a Sulfonamide

ParameterTypical Value RangeDescription
Limit of Detection (LOD)13 - 80 µg/kgThe lowest concentration of the analyte that can be reliably detected. nih.govmdpi.com
Limit of Quantification (LOQ)26 - 90 µg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com
Recovery77% - 121%The efficiency of the extraction process, representing the percentage of the analyte recovered from the matrix. nih.govmdpi.com
Repeatability (RSD)2.7% - 17.3%The precision of the method under the same operating conditions over a short interval of time, expressed as Relative Standard Deviation. nih.govmdpi.com

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of sulfonamides, including this compound. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which can be measured. srce.hrnih.gov

A widely used technique is based on the Bratton-Marshall reaction. nih.gov The methodology involves two main steps:

Diazotization: The primary aromatic amine group of this compound is reacted with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. srce.hrnih.gov

Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or 8-hydroxyquinoline, in an alkaline medium. srce.hrnih.govnih.gov This reaction produces a stable, intensely colored azo dye. srce.hrnih.gov

The concentration of this compound is determined by measuring the absorbance of the colored solution at its specific maximum absorption wavelength (λmax), which is typically around 500-550 nm, and comparing it to a calibration curve prepared with known standards. nih.govnih.gov These methods can be optimized to achieve high sensitivity with low detection limits. nih.gov

Table 2: Performance Characteristics of a Spectrophotometric Method for Sulfonamide Analysis

ParameterTypical Value RangeReference
Beer's Law Range0.1 - 7.0 µg/mL nih.gov
Limit of Detection (LOD)0.03 - 0.05 µg/mL nih.gov
Limit of Quantification (LOQ)0.11 - 0.18 µg/mL nih.gov
Intraday Precision (RSD)0.1% - 0.5% nih.gov

Adaptive Laboratory Evolution Studies to Probe Resistance Mechanisms

Adaptive laboratory evolution (ALE) is a powerful experimental approach to predict and study the mechanisms by which bacteria may develop resistance to a new antibacterial compound like this compound. nih.govbiorxiv.org In these experiments, a bacterial population, such as E. coli, is cultured in the presence of sub-lethal and gradually increasing concentrations of the compound over many generations. nih.govspringernature.com

This process applies selective pressure, favoring the survival and growth of mutants that acquire resistance. nih.gov Once resistant strains are isolated, their genomes can be sequenced and compared to the original, susceptible strain to identify the genetic mutations responsible for the resistance phenotype. biorxiv.org For a compound like this compound, mutations would be expected in the folP gene, leading to amino acid substitutions in the DHPS enzyme that reduce the compound's binding affinity while preserving the enzyme's natural function. nih.govbiorxiv.org These studies provide invaluable foresight into potential clinical resistance and can guide the development of next-generation compounds designed to overcome these mechanisms. springernature.com

Table 3: Example Data from an Adaptive Laboratory Evolution Study

StrainRelevant GenotypeMIC of this compound (µg/mL)
Wild-Type (WT)folPWT1
Evolved Mutant 1folP(mutation A)32
Evolved Mutant 2folP(mutation B)64
Control StrainΔfolP + sul1 gene>256

Q & A

Q. What are best practices for sharing this compound-related data while protecting intellectual property?

  • Methodological Answer : Deposit non-proprietary data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL). Use material transfer agreements (MTAs) for sharing novel compounds. Cite patents appropriately in manuscripts and disclose funding sources transparently .

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